Alfuzosin HCl Receptor Pharmacology: Non-Selective Binding as a Clinical Differentiator
Alfuzosin is a non-subtype selective α1-blocker, with similar affinity for α1A, α1B, and α1D adrenoceptor subtypes [1]. This contrasts with the selective binding profiles of tamsulosin and silodosin, which have a preference for the α1A subtype over α1B. The selectivity ratio (α1A:α1B) for tamsulosin is 10:1, and for silodosin, it is 161:1 [2]. The lack of subtype selectivity for alfuzosin is mechanistically linked to its lower rate of ejaculatory dysfunction, a common adverse event associated with highly α1A-selective agents [3].
| Evidence Dimension | α1-Adrenoceptor Subtype Selectivity |
|---|---|
| Target Compound Data | Non-subtype selective |
| Comparator Or Baseline | Tamsulosin: α1A:α1B selectivity ratio of 10:1; Silodosin: α1A:α1B selectivity ratio of 161:1 |
| Quantified Difference | Alfuzosin lacks subtype selectivity, whereas silodosin exhibits a 161-fold preference for α1A over α1B. |
| Conditions | Binding affinity assays using cloned human α1-adrenoceptor subtypes |
Why This Matters
This directly informs procurement decisions for patient populations where avoiding ejaculatory dysfunction is a high priority, steering selection toward alfuzosin over more selective agents.
- [1] Schwinn DA, Roehrborn CG. Alpha1-adrenoceptor subtypes and lower urinary tract symptoms. Int J Urol. 2008;15(3):193-199. View Source
- [2] American Urological Association (AUA). Guideline on the Management of Benign Prostatic Hyperplasia (BPH). 2023. View Source
- [3] Gacci M, et al. A meta-analysis on the efficacy and tolerability of alpha1-adrenoceptor antagonists in patients with lower urinary tract symptoms suggestive of benign prostatic obstruction. Eur Urol. 2014;65(3):579-588. View Source
